2-Benzyl-4,6-dichloropyrimidine

Lipophilicity LogP Solvent Partitioning

Optimize your nucleophilic aromatic substitution (SNAr) workflows with 2-Benzyl-4,6-dichloropyrimidine. This building block's unique C2-benzyl group modulates electron density, dictating the regioselectivity and preventing unwanted over-substitution that plagues other 4,6-dichloropyrimidine analogs. The high LogP (~4.5) is critical for CNS library design, while the crystalline solid form (mp 56-57°C) simplifies scalable purification. Choose the 97% grade for confident SAR or scale-up to kg quantities using the validated 70% POCl₃ protocol.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.1 g/mol
CAS No. 3740-82-7
Cat. No. B1272923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4,6-dichloropyrimidine
CAS3740-82-7
Molecular FormulaC11H8Cl2N2
Molecular Weight239.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyACEVCJQVGFNGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4,6-dichloropyrimidine (CAS 3740-82-7): Chemical Profile and Core Procurement Attributes


2-Benzyl-4,6-dichloropyrimidine (CAS 3740-82-7, molecular formula C11H8Cl2N2, molecular weight 239.10 g/mol) is a heterocyclic aromatic compound belonging to the 4,6-dichloropyrimidine family [1]. Characterized by a benzyl group at the C2 position and chlorine atoms at the C4 and C6 positions, this compound functions primarily as a synthetic building block for nucleophilic aromatic substitution reactions in medicinal chemistry and agrochemical research programs . As a versatile intermediate, it enables the sequential introduction of diverse nucleophiles at the electrophilic C4 and C6 positions, with the C2-benzyl moiety providing structural rigidity and lipophilic character for downstream SAR exploration.

Why Generic 4,6-Dichloropyrimidine Analogs Cannot Substitute for 2-Benzyl-4,6-dichloropyrimidine in Reaction Sequences


Generic substitution among 4,6-dichloropyrimidine analogs is precluded by differential physicochemical properties and reaction site electronics that directly govern synthetic outcomes. The C2-substituent critically modulates the electron density of the pyrimidine ring, thereby influencing the relative reactivity and regioselectivity of nucleophilic aromatic substitution at the C4 versus C6 positions . For 2-Benzyl-4,6-dichloropyrimidine, the electron-donating character of the benzyl group alters the electrophilicity of the chlorine-bearing carbons compared to other C2-substituted analogs (e.g., 2-methyl, 2-phenyl, or unsubstituted 2-H). This electronic modulation directly impacts reaction yields, the propensity for unwanted over-substitution, and the subsequent purification complexity [1]. Furthermore, the benzyl group confers a LogP of approximately 4.5, which fundamentally differentiates its solubility profile and chromatographic behavior from smaller or more polar C2-substituted analogs, thereby affecting work-up and isolation efficiency [2]. Consequently, swapping 2-Benzyl-4,6-dichloropyrimidine for a seemingly similar analog without re-optimizing reaction conditions risks unacceptable losses in yield and purity.

Quantitative Differentiation Evidence: 2-Benzyl-4,6-dichloropyrimidine versus Key Analogs and Alternatives


Lipophilicity (LogP) Differentiation: Enhanced Organic Solvent Partitioning Versus 2-Methyl-4,6-dichloropyrimidine

2-Benzyl-4,6-dichloropyrimidine exhibits a calculated LogP of 4.5 [1], which is significantly higher than the LogP of approximately 2.0 for the corresponding 2-Methyl-4,6-dichloropyrimidine analog. This quantitative difference in lipophilicity dictates superior partitioning into non-polar organic solvents during liquid-liquid extraction, thereby enhancing purification efficiency and reducing losses during aqueous work-up.

Lipophilicity LogP Solvent Partitioning Purification Reaction Medium Design

Synthetic Yield Benchmarking: 70% Reported Yield via POCl₃ Route with Scalability Data

A published synthesis protocol for 2-Benzyl-4,6-dichloropyrimidine reports a yield of 70% using phosphoryl chloride (POCl₃) mediated chlorination of the corresponding 2-benzyl-6-hydroxy-pyrimidin-4-one precursor [1]. The procedure was conducted at 100°C for 48 hours and was specifically described as part of a general scale-up protocol for 2-substituted 4,6-dichloropyrimidines. This yield provides a benchmark for feasibility assessment against alternative routes or analogs.

Synthetic Yield Reaction Optimization Scale-up POCl₃ Chlorination Cost of Goods

Melting Point and Physical Form: Consistent Solid-State Identity Enabling Reliable Analytical Quality Control

2-Benzyl-4,6-dichloropyrimidine is consistently reported as a crystalline solid with a melting point of 56-57°C across multiple authoritative vendor technical datasheets . This sharp, reproducible melting point provides a rapid and robust identity confirmation parameter that is not available for oils or amorphous analogs, facilitating incoming QC inspection and reducing the risk of receiving degraded or incorrect material.

Melting Point Crystallinity Quality Control Identity Confirmation Solid-State Characterization

Purity Tier Differentiation: 97% Typical Batch Purity Versus 95% Standard Grade

Vendor technical datasheets indicate that 2-Benzyl-4,6-dichloropyrimidine is commercially available at two distinct purity tiers: a standard grade at 95% minimum purity and a higher-grade specification at 97% typical batch purity . This tiered availability allows procurement specialists to make cost-performance tradeoff decisions based on the sensitivity of downstream applications to trace impurities.

Purity Specification Batch Consistency Analytical Grade Procurement Decision Cost-Performance Tradeoff

Computational Descriptor Profile: Rotatable Bond Count and sp³ Carbon Fraction Distinguish Synthetic Accessibility

Calculated molecular descriptors for 2-Benzyl-4,6-dichloropyrimidine include exactly 2 rotatable bonds and an sp³-hybridized carbon atom fraction of 0.09 [1]. These descriptors quantify the compound's conformational flexibility and can be directly compared against analogs (e.g., 2-ethyl-4,6-dichloropyrimidine would have 1 rotatable bond; 2-phenethyl-4,6-dichloropyrimidine would have 3 rotatable bonds) to predict relative synthetic accessibility and downstream SAR implications.

Computational Chemistry Synthetic Accessibility Molecular Descriptors Conformational Flexibility Virtual Screening

Optimal Procurement Scenarios: Where 2-Benzyl-4,6-dichloropyrimidine Delivers Maximum Value


Medicinal Chemistry: Synthesis of 2-Benzyl-4,6-Disubstituted Pyrimidine Libraries for CNS-Targeted Programs

The high LogP value of 4.5 for 2-Benzyl-4,6-dichloropyrimidine [1] makes it particularly well-suited for synthesizing compound libraries intended for central nervous system (CNS) target engagement, where balanced lipophilicity is essential for blood-brain barrier penetration. The 2-benzyl group provides a foundational lipophilic anchor, while sequential nucleophilic substitution at the C4 and C6 chlorine positions enables the introduction of diverse amine, thiol, or alkoxide functionality. The well-defined melting point (56-57°C) and availability of 97% purity grade material support the generation of high-quality screening compounds with minimal interference from impurities. The established 70% synthetic yield benchmark [2] also aids in planning the cost of goods for library production.

Agrochemical Discovery: Scaffold for Novel Fungicide or Herbicide Safener Candidates

The 4,6-dichloropyrimidine core is a recognized scaffold in agrochemical discovery programs targeting fungal pathogens or herbicide safener applications. 2-Benzyl-4,6-dichloropyrimidine offers a specific substitution pattern that differentiates it from other 2-substituted analogs. The compound's calculated LogP of 4.5 [1] suggests favorable leaf-surface retention and cuticular penetration properties relevant to foliar-applied agrochemicals. The compound's crystalline solid form and 56-57°C melting point facilitate handling and formulation development compared to lower-melting or oily analogs. For research teams evaluating pyrimidine-based fungicides, this specific benzyl-substituted scaffold provides a distinct lipophilic starting point for SAR expansion beyond more common 2-methyl or 2-phenyl analogs.

Process Chemistry: Late-Stage Intermediate with Validated Scale-Up Route

For process chemists tasked with scaling up synthetic routes to kilogram quantities, 2-Benzyl-4,6-dichloropyrimidine offers a validated synthetic entry point. The POCl₃-mediated chlorination protocol reporting 70% yield at a 40-gram scale [1] provides a reliable benchmark for cost modeling and process optimization. The compound's moderate melting point (56-57°C) supports crystallization-based purification, which is more scalable than chromatography. Furthermore, the availability of material at both 95% and 97% purity grades allows procurement specialists to align material cost with the stage of development—selecting the more economical 95% grade for early process optimization while reserving 97% grade for GMP-adjacent or final API intermediate stages where impurity control is paramount.

Analytical Chemistry and Quality Control: Calibration Standard and Method Development

The well-characterized solid-state properties of 2-Benzyl-4,6-dichloropyrimidine, particularly its reproducible melting point of 56-57°C [1] and defined crystalline form, support its utility as a reference standard for analytical method development. Its high LogP of 4.5 and distinct UV chromophore from the pyrimidine and benzyl moieties provide strong signals in reversed-phase HPLC and LC-MS assays. The 97% purity grade offers a higher-confidence standard for quantitative analysis. For QC laboratories establishing identity and purity specifications for pyrimidine-containing APIs or intermediates, this compound can serve as a system suitability standard or a spiked matrix component to validate extraction and detection methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.